molecular formula C12H7ClN2S B1625942 5-Chloro-2-(pyridin-4-YL)benzo[D]thiazole CAS No. 51643-57-3

5-Chloro-2-(pyridin-4-YL)benzo[D]thiazole

Cat. No. B1625942
CAS RN: 51643-57-3
M. Wt: 246.72 g/mol
InChI Key: MSJOXDBWDRAALP-UHFFFAOYSA-N
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Patent
US05849765

Procedure details

2-Amino-4-chlorothiophenol (6.5 g, 0.04 mol) and 4-pyridine carboxaldehyde (4.4. g, 0.04 mol) were reacted as exemplified in Example 7 step 1, to afford the title compound as a brown solid (1.8 g, 20%). δH (CDCl3), 7.44 (1H, m, ArH), 7.86 (1H, m, ArH), 7.92 (2H, m, ArH), 8.08 (1H, s, ArH), 8.78 (2H, m, ArH). m/z (ES+) 247 (M+1)+.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[SH:9].[N:10]1[CH:15]=[CH:14][C:13]([CH:16]=O)=[CH:12][CH:11]=1>>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]2[S:9][C:16]([C:13]3[CH:14]=[CH:15][N:10]=[CH:11][CH:12]=3)=[N:1][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)S
Name
Quantity
0.04 mol
Type
reactant
Smiles
N1=CC=C(C=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(N=C(S2)C2=CC=NC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 18.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.